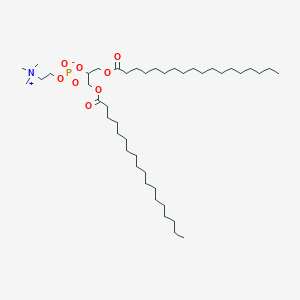
2,5-二甲氧基-4-((4-硝基苯基)偶氮)苯重氮盐
描述
2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is an organic compound with the molecular formula C14H12N5O4. It is a diazonium salt that features both methoxy and nitrophenyl groups, making it a versatile compound in various chemical reactions and applications .
科学研究应用
2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Photochemistry: The compound is used in studies involving light-induced reactions due to its azo group.
Material Science: It is employed in the development of dyes and pigments.
Electrochemistry: The compound is used in the modification of electrodes for various electrochemical applications.
生化分析
Biochemical Properties
2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium plays a significant role in biochemical reactions, particularly in the detection and identification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through diazonium coupling reactions. These interactions are crucial for the formation of azo compounds, which are often used as indicators in biochemical assays. The compound’s ability to form stable azo bonds with proteins and enzymes makes it a valuable tool in biochemical research .
Cellular Effects
The effects of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of specific enzymes and proteins, leading to changes in cellular processes. For instance, it has been observed to impact the oxidative stress response in cells, thereby influencing cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable azo bonds with them. This interaction can lead to changes in the enzyme’s activity, thereby affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium vary with different dosages in animal models. At low doses, the compound can have beneficial effects by modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. The compound’s interactions with specific enzymes can lead to changes in the production and utilization of metabolites, thereby influencing overall metabolic processes .
Transport and Distribution
Within cells and tissues, 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to bind to specific proteins can influence its distribution and activity within cells .
Subcellular Localization
The subcellular localization of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within specific cellular regions can influence its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium typically involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 4-nitroaniline. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to maintain the required low temperatures and acidic conditions. The use of automated systems ensures consistent quality and yield of the product .
化学反应分析
Types of Reactions
2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides, hydroxides, or cyanides, through Sandmeyer reactions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Copper(I) chloride for chlorination, copper(I) bromide for bromination, and copper(I) cyanide for cyanation.
Major Products Formed
Reduction: 2,5-Dimethoxy-4-((4-aminophenyl)azo)benzene.
Substitution: 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzene derivatives with various substituents.
作用机制
The compound exerts its effects primarily through its diazonium and azo groups. The diazonium group can undergo substitution reactions, while the azo group can participate in redox reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it useful in diverse chemical processes .
相似化合物的比较
Similar Compounds
Azobenzene: Similar in structure but lacks the nitro and methoxy groups.
4-Nitroaniline: Contains the nitro group but lacks the diazonium and methoxy groups.
2,5-Dimethoxyaniline: Contains the methoxy groups but lacks the diazonium and nitro groups.
Uniqueness
2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is unique due to the presence of both methoxy and nitrophenyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .
属性
IUPAC Name |
2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N5O4/c1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)19(20)21/h3-8H,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQTUUPVMIBBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N5O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885401 | |
| Record name | Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27766-47-8 | |
| Record name | 2,5-Dimethoxy-4-[2-(4-nitrophenyl)diazenyl]benzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27766-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fast Black K Salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027766478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethoxy-4-[(4-nitrophenyl)azo]benzenediazonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fast Black K interact with carbon materials and what are the implications of this interaction?
A1: Fast Black K can be covalently attached to carbon materials like graphite powder and multiwalled carbon nanotubes (MWCNTs). [, ] This interaction is achieved through derivatization, resulting in the formation of Fast Black K-carbon (FBK-carbon) and Fast Black K-MWCNT (FBK-MWCNT) materials. [] The covalent attachment allows for controlled release of specific molecules upon electrochemical reduction. X-ray photoelectron spectroscopy (XPS) analysis reveals that reduction cleaves the azo-linkage within the Fast Black K molecule, leading to the release of 1,4-phenylenediamine from the carbon surface. []
Q2: What are the potential applications of Fast Black K modified carbon materials?
A2: Fast Black K modified carbon materials, due to their ability for controlled chemical release, hold promise for various applications. These include:
- Nanoscale electrochemical switching devices: The redox properties of Fast Black K make these materials suitable for use in nanoscale voltammetric switching devices, potentially impacting electronic nanocircuits and high-density memory storage. []
- Chemical release reagents: The controlled release of molecules like 1,4-phenylenediamine makes these materials attractive as chemical release reagents. []
- Targeted drug delivery: The ability to release molecules upon electrochemical stimulation suggests potential applications in targeted drug delivery systems, especially given the small size of the materials. []
- Sensors and diagnostics: The sensitivity of the electrochemical response could be exploited for developing sensors and diagnostic tools. []
Q3: What is the role of Fast Black K in electrocatalysis?
A3: Fast Black K, when immobilized on glassy carbon electrodes, demonstrates catalytic activity towards oxygen reduction. [] This property is particularly interesting for applications like hydrogen peroxide generation. Research has shown that Fast Black K exhibits a higher catalytic rate constant (10.4 × 103 M−1 s−1) compared to its precursors azobenzene and hydroazobenzene. [] This enhanced activity, coupled with its relative stability under ultrasonic conditions, makes Fast Black K a promising candidate for developing efficient and stable sonoelectrocatalysts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione](/img/structure/B1211961.png)













